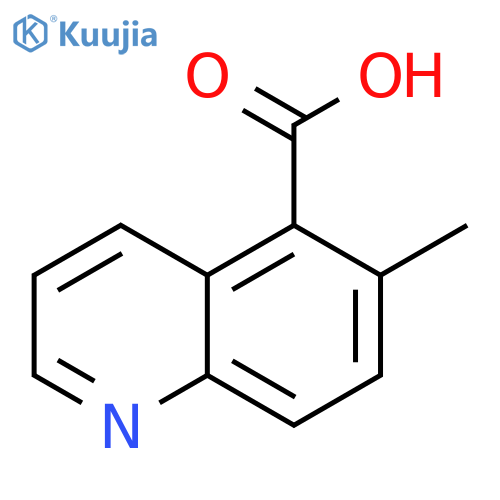Cas no 1211488-26-4 (6-METHYL-5-QUINOLINECARBOXYLIC ACID)

1211488-26-4 structure
商品名:6-METHYL-5-QUINOLINECARBOXYLIC ACID
CAS番号:1211488-26-4
MF:C11H9NO2
メガワット:187.194662809372
CID:4577944
6-METHYL-5-QUINOLINECARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 6-METHYL-5-QUINOLINECARBOXYLIC ACID
-
- インチ: 1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
- InChIKey: NQOBYBHUXNGHJL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C(O)=O)C(C)=CC=2)C=CC=1
6-METHYL-5-QUINOLINECARBOXYLIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6489094-0.1g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-6489094-0.5g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| Enamine | EN300-6489094-1.0g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 1.0g |
$699.0 | 2025-02-20 | |
| Enamine | EN300-6489094-0.05g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-6489094-5.0g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-6489094-10.0g |
6-methylquinoline-5-carboxylic acid |
1211488-26-4 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| Aaron | AR01EKYD-100mg |
6-METHYL-5-QUINOLINECARBOXYLIC ACID |
1211488-26-4 | 95% | 100mg |
$357.00 | 2025-02-10 | |
| Aaron | AR01EKYD-50mg |
6-METHYL-5-QUINOLINECARBOXYLIC ACID |
1211488-26-4 | 95% | 50mg |
$248.00 | 2025-02-10 | |
| Aaron | AR01EKYD-500mg |
6-METHYL-5-QUINOLINECARBOXYLIC ACID |
1211488-26-4 | 95% | 500mg |
$776.00 | 2025-02-10 | |
| 1PlusChem | 1P01EKQ1-1g |
6-METHYL-5-QUINOLINECARBOXYLIC ACID |
1211488-26-4 | 95% | 1g |
$926.00 | 2023-12-26 |
6-METHYL-5-QUINOLINECARBOXYLIC ACID 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1211488-26-4 (6-METHYL-5-QUINOLINECARBOXYLIC ACID) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 55290-64-7(Dimethipin)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
